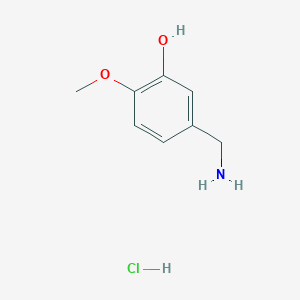

5-(Aminomethyl)-2-methoxyphenol hydrochloride

Description

Properties

IUPAC Name |

5-(aminomethyl)-2-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-11-8-3-2-6(5-9)4-7(8)10;/h2-4,10H,5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVBKUSXLSVMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584469 | |

| Record name | 5-(Aminomethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42365-68-4, 871126-40-8 | |

| Record name | Phenol, 5-(aminomethyl)-2-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42365-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Aminomethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-4-methoxybenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Nitration, Diazotization, and Reduction of Pyridine Derivatives

A patented method describes the preparation of a closely related intermediate, 2-methoxy-5-aminopyridine, which can be adapted for the synthesis of 5-(Aminomethyl)-2-methoxyphenol derivatives. The process involves:

Step 1: Nitration of 2-aminopyridine

2-aminopyridine is nitrated using a mixed acid system (nitric and sulfuric acids) under controlled temperature (10°C to 63°C) to yield 2-amino-5-nitropyridine.Step 2: Diazotization and Hydroxylation

The amino group is converted to a hydroxyl group via diazotization using sodium nitrite and hydrochloric acid at low temperatures (0°C to 8°C), producing 2-hydroxyl-5-nitropyridine.Step 3: Chlorination and Methoxylation

2-hydroxyl-5-nitropyridine is converted to 2-chloro-5-nitropyridine using phosphorus oxychloride and DMF as a catalyst, followed by nucleophilic substitution with sodium methylate in methanol to yield 2-methoxy-5-nitropyridine.Step 4: Catalytic Hydrogenation

The nitro group is reduced to an amino group by catalytic hydrogenation using 10% palladium on carbon (Pd/C) in methanol under mild hydrogen pressure (0.01 MPa) at 60-65°C, producing 2-methoxy-5-aminopyridine.

This method is noted for its environmental benefits, including reduced sulfuric acid consumption and minimized waste generation due to the use of catalytic hydrogenation.

Direct Aminomethylation of 2-Methoxyphenol Derivatives

Another approach involves the direct introduction of the aminomethyl group onto 2-methoxyphenol derivatives. This can be achieved by:

Reacting 2-methoxyphenol with formaldehyde and ammonia or amine sources under controlled conditions to form the aminomethyl substituent at the 5-position.

Subsequent conversion to the hydrochloride salt by treatment with hydrochloric acid.

This method is less documented in detail but is a classical approach for aminomethylation of phenols.

Amide Formation and Reduction Routes

A related synthetic strategy involves the formation of amide intermediates from 2-(3-alkoxy-4-hydroxyphenyl)-ethylamines, followed by reduction and functional group transformations to yield aminomethyl phenol derivatives. Key points include:

Reaction of 4-(2-aminoethyl)-2-methoxyphenol hydrochloride with acid derivatives to form amides.

Etherification and subsequent reduction steps to introduce the aminomethyl group.

Use of palladium-catalyzed hydrogenation in ethanol with sulfuric acid to reduce nitrile or amide intermediates to the corresponding amines.

This method is advantageous for producing structurally complex derivatives and allows for fine control over substitution patterns.

Cyanohydrin and Hydrolysis Route

A synthetic route starting from vanillin (4-hydroxy-3-methoxybenzaldehyde) involves:

Formation of cyanohydrin by reaction with sodium cyanide in methanol at low temperature.

Hydrolysis of the cyanohydrin to the corresponding aminomethyl phenol.

Conversion to hydrochloride salt by acid treatment.

This method is useful for introducing the aminomethyl group at the benzyl position adjacent to the phenol and methoxy groups.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The catalytic hydrogenation step using 10% Pd/C is critical for high yield and purity, providing a clean reduction of nitro groups to amines with minimal waste.

The use of phosphorus oxychloride and DMF in chlorination steps enhances reaction efficiency and product crystallinity, facilitating purification.

The diazotization reaction is carefully controlled at low temperatures to avoid decomposition and side reactions, ensuring high selectivity for hydroxyl substitution.

Alternative methods involving amide intermediates allow for structural diversification but require more steps and careful purification.

Cyanohydrin routes provide a direct approach from vanillin, a readily available natural product, but involve handling toxic cyanide reagents and require careful control of reaction conditions.

Chemical Reactions Analysis

Synthetic Routes and Precursor Transformations

The compound is typically synthesized via reductive amination or substitution reactions. For example:

- Reductive amination : 3-Hydroxy-4-methoxybenzaldehyde reacts with ammonia or primary amines in the presence of reducing agents (e.g., sodium cyanoborohydride) to form the aminomethyl group .

- Nitro group reduction : Reduction of 4-bromo-5-nitro-2-methoxyphenol intermediates using hydrogenation catalysts (e.g., Pd/C) yields the amine.

Example Synthesis

Nucleophilic Substitution Reactions

The protonated aminomethyl group (-NH3+Cl⁻) acts as a weak nucleophile, participating in substitutions under controlled conditions:

- Reaction with alkyl halides or aryl chlorides in polar aprotic solvents (e.g., DMF) forms secondary amines .

- Example : Condensation with 2-cyano-3,3-bis(methylthio)acrylamide under reflux yields heterocyclic derivatives .

Oxidation Reactions

The phenolic ring undergoes oxidation, particularly at the hydroxyl group:

- Quinone formation : Treatment with KMnO4 or H2O2 oxidizes the phenol to a quinone structure, useful in dye chemistry .

- Side-chain oxidation : The aminomethyl group can oxidize to a nitrile or carboxylic acid using strong oxidants (e.g., CrO3).

Oxidation Pathways

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| KMnO4 (acidic) | Room temperature | 2-Methoxy-5-(aminomethyl)quinone | Dye intermediates |

| H2O2 (basic) | 60°C, 1 hr | Carboxylic acid derivative | Polymer synthesis |

Salt Formation and Stability

The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol). Conversion to other salts (e.g., sulfate, citrate) is achieved via neutralization with corresponding acids .

Salt Exchange Example

| Reaction | Conditions | Resulting Salt (Solubility) |

|---|---|---|

| HCl + NaOH → NaCl + H2O | Aqueous, pH adjustment | Free base (lower stability) |

Condensation and Cyclization

The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form imines or benzoxazine derivatives:

- Schiff base formation : Condensation with vanillin under acidic conditions produces stable imines .

- Heterocyclic synthesis : Reaction with β-ketoesters forms pyrrole or indole analogs .

Condensation Example

| Carbonyl Compound | Catalyst | Product | Yield |

|---|---|---|---|

| Vanillin | Acetic acid | 4-((3-Methoxy-4-hydroxybenzylidene)amino)-2-methoxyphenol | 75% |

Reactivity Under Acidic/Basic Conditions

- Acidic media : The amine remains protonated, favoring electrophilic aromatic substitution at the para position to the methoxy group .

- Basic media : Deprotonation of the phenol enhances nucleophilic aromatic substitution reactivity.

Spectroscopic Characterization

Key analytical data for reaction monitoring:

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various biologically active compounds, including neurotransmitter analogs and inhibitors of specific enzymes. The synthetic pathways often involve reactions such as oxidation, reduction, and substitution, allowing for the generation of complex molecular architectures.

Biological Applications

Neuroprotective Properties

Research indicates that 5-(Aminomethyl)-2-methoxyphenol hydrochloride exhibits neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. This action points to its potential use in treating conditions characterized by excessive inflammation, such as arthritis and cardiovascular diseases.

In Vitro Studies

In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Prostate Cancer | 10 | Inhibition |

| Breast Cancer | 15 | Inhibition |

| Neuronal Cells | 12 | Protection |

These results indicate that the compound can inhibit cancer cell proliferation at micromolar concentrations while also offering protective effects on neuronal cells.

In Vivo Studies

Animal model studies have further validated the efficacy of this compound. Notably, administration of the compound resulted in:

- Reduced Inflammation Markers: Mice treated with the compound showed decreased levels of inflammatory cytokines in brain tissues compared to control groups.

- Improved Behavioral Outcomes: Behavioral assessments indicated enhanced cognitive functions in models of neuroinflammation.

Industrial Applications

In addition to its research applications, this compound is being explored for its potential use in developing new materials and chemical processes. Its properties may facilitate advancements in material science and chemical engineering.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methoxyphenol hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antioxidant Derivatives: DMMMP and PMVA

Two aminomethyl derivatives of 2-methoxyphenol— 4,6-di[(morpholin-4-yl)methyl]-2-methoxyphenol (DMMMP) and 5-[(pyrrolidin-1-yl)methyl]vanillic acid (PMVA) —were synthesized and tested for antioxidant efficacy in coconut oil. Key findings include:

- Radical Scavenging Activity : Both DMMMP and PMVA exhibited 300–437× higher free radical scavenging activity than vanillic acid, their precursor .

- Thermal Stability : At 180°C, DMMMP (200–500 ppm) and PMVA (200–350 ppm) reduced oxidative degradation in coconut oil, comparable to the standard antioxidant TBHQ (200 ppm) .

Table 1: Antioxidant Performance Comparison

| Compound | Structure | Effective Concentration (ppm) | Radical Scavenging vs. Vanillic Acid | p-AV Increase (vs. Control) |

|---|---|---|---|---|

| DMMMP | Morpholinylmethyl groups at positions 4,6 | 200–500 | 300–437× higher | Moderate |

| PMVA | Pyrrolidinylmethyl group at position 5 | 200–350 | 300–437× higher | Moderate |

| TBHQ | tert-butylhydroxyquinone | 200 | Standard reference | Lowest |

Fluorinated Analogs

Fluorine substitution at position 2 introduces distinct physicochemical properties:

- [5-(Aminomethyl)-2-fluorophenyl]methanol Hydrochloride (CAS: 1423028-39-0): Includes a hydroxymethyl group, increasing polarity (191.63 g/mol) and solubility .

Table 2: Structural and Physicochemical Differences

| Compound | CAS Number | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| 5-(Aminomethyl)-2-methoxyphenol HCl | 42365-68-4 | 189.64 | Methoxy at position 2 |

| 5-(Aminomethyl)-2-fluorophenol HCl | 2044704-82-5 | 177.60 | Fluorine at position 2 |

| [5-(Aminomethyl)-2-fluorophenyl]methanol HCl | 1423028-39-0 | 191.63 | Fluorine + hydroxymethyl at position 2 |

Pharmaceutical Impurities and Related Compounds

- Dopamine Hydrochloride Impurity A (EP) (CAS: 645-33-0): A positional isomer with an aminoethyl (-CH₂CH₂NH₂) group at position 5. This longer alkyl chain increases lipophilicity compared to the aminomethyl group in the main compound .

- 2-Amino-5-methoxyphenol Hydrochloride (CAS: 27191-09-9): Lacks the aminomethyl group, featuring a primary amino (-NH₂) substituent instead. This structural simplification reduces molecular weight (171.61 g/mol) and alters reactivity .

Table 3: Pharmaceutical Impurity Comparison

| Compound | CAS Number | Structure | Role/Application |

|---|---|---|---|

| 5-(Aminomethyl)-2-methoxyphenol HCl | 42365-68-4 | CH₂NH₂ at position 5 | Building block, potential impurity |

| Dopamine HCl Impurity A (EP) | 645-33-0 | CH₂CH₂NH₂ at position 5 | Dopamine hydrochloride impurity |

| 2-Amino-5-methoxyphenol HCl | 27191-09-9 | NH₂ at position 5 | Intermediate in organic synthesis |

Substituted Aminophenol Derivatives

- 2-Amino-5-Methylphenol Hydrochloride (CAS: 106658-14-4): Replaces the methoxy group with a methyl (-CH₃) group, enhancing hydrophobicity. Synthesized via acid hydrolysis of trichloroacetyl intermediates .

Biological Activity

5-(Aminomethyl)-2-methoxyphenol hydrochloride, also known as AMMPH , is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- CAS Number : 42365-68-4

- Molecular Weight : 189.64 g/mol

The compound features a methoxy group and an amino group, which contribute to its biological activity by influencing its interactions with various biological targets.

The biological activity of AMMPH can be attributed to its ability to interact with multiple biochemical pathways:

- Enzyme Interaction : AMMPH has been shown to influence the activity of certain enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, it may modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

- Cell Signaling Pathways : The compound can alter cell signaling pathways, affecting gene expression and cellular metabolism. Studies indicate that AMMPH may impact metabolic pathways by enhancing or inhibiting specific reactions .

- Transport Mechanisms : AMMPH's transport across cell membranes is facilitated by interactions with specific transport proteins, which influences its bioavailability and efficacy in target tissues .

Antioxidant Activity

Research indicates that AMMPH exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular environments, which is beneficial in preventing cellular damage associated with various diseases .

Anti-inflammatory Properties

AMMPH has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation. This action suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as arthritis and cardiovascular diseases .

Neuroprotective Effects

The compound shows promise as a neuroprotective agent. It has been observed to protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

In Vitro Studies

In vitro studies have shown that AMMPH can inhibit the proliferation of cancer cell lines at micromolar concentrations. For example, tests on prostate cancer cells revealed a dose-dependent reduction in cell viability when treated with AMMPH .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Prostate Cancer | 10 | Inhibition |

| Breast Cancer | 15 | Inhibition |

| Neuronal Cells | 12 | Protection |

In Vivo Studies

In animal models, AMMPH administration resulted in reduced inflammation markers and improved behavioral outcomes in models of neuroinflammation. For instance, mice treated with AMMPH showed decreased levels of inflammatory cytokines in brain tissues compared to controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Aminomethyl)-2-methoxyphenol hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, amine formation under acidic conditions (e.g., HCl) with methoxyphenol derivatives and aminomethylating agents (e.g., formaldehyde-ammonia systems) is a standard approach. Reaction temperature (20–60°C) and pH (4–6) critically affect yield, as excessive heat may degrade the phenolic group .

- Data Consideration : Monitor intermediates using TLC (silica gel, ethanol:ethyl acetate 3:1) and confirm purity via melting point analysis (expected range: 180–185°C) .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Analytical Techniques :

- NMR : -NMR should show a singlet for the methoxy group (~δ 3.8 ppm), a multiplet for the aromatic protons (δ 6.5–7.2 ppm), and a broad peak for the aminomethyl group (~δ 2.8–3.2 ppm) .

- FTIR : Look for O-H stretching (3200–3500 cm), C-O (methoxy, ~1250 cm), and N-H bending (1550–1650 cm) .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in impurity profiling for this compound, particularly when comparing HPLC and LC-MS data?

- Challenge : Discrepancies arise due to co-eluting impurities (e.g., 5-(2-Aminoethyl)-2-methoxyphenol hydrochloride) or ionization inefficiencies in MS .

- Solution :

- Use orthogonal methods: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) paired with ion-trap MS for fragmentation patterns .

- Quantify impurities against EP/USP reference standards (e.g., LGC’s Impurity A, CAS 645-33-0) to validate thresholds (<0.15% per ICH Q3A) .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

- Experimental Design :

- Prepare buffered solutions (pH 2–9) and store at 4°C, 25°C, and 40°C for 30 days.

- Analyze degradation via UPLC-PDA at 280 nm.

Q. What computational methods predict the reactivity of the aminomethyl group in nucleophilic or electrophilic reactions?

- Approach :

- Perform DFT calculations (B3LYP/6-31G*) to model charge distribution. The aminomethyl group shows high nucleophilicity (Fukui > 0.1), favoring reactions with carbonyl electrophiles .

- Validate predictions experimentally via Schiff base formation assays with benzaldehyde (monitor by -NMR loss of aldehyde proton at δ 9.8 ppm) .

Q. How can researchers differentiate between isomeric impurities (e.g., ortho vs. para substitution) in synthetic batches?

- Techniques :

- X-ray crystallography : Resolve crystal packing differences; para-substituted analogs exhibit distinct unit cell parameters .

- HPLC-MS/MS : Use collision-induced dissociation (CID) to compare fragment ions. For example, the ortho isomer produces a diagnostic fragment at m/z 138, absent in the para form .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?

- Root Cause : Variability in crystallinity (amorphous vs. crystalline forms) and residual solvents (e.g., ethanol) alter solubility measurements.

- Resolution :

- Standardize solvent systems (e.g., anhydrous DMSO) and pre-saturate solutions.

- Characterize polymorphs via DSC (endothermic peak ~190°C for crystalline form) .

Reference Standards and Cross-Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.